Stearoxypropyltrimonium chloride
Overview
Description
Stearoxypropyltrimonium chloride is a cationic surfactant widely used in various industries due to its excellent antistatic, conditioning, and emulsifying properties. It is a white to pale yellow solid that is soluble in water and ethanol. The compound is known for its ability to improve the texture and manageability of hair and fabrics, making it a popular ingredient in personal care and textile products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoxypropyltrimonium chloride is typically synthesized through the reaction of stearic acid with trimethylamine. The process involves the following steps:
Esterification: Stearic acid reacts with propylene oxide to form stearoxypropyl alcohol.
Quaternization: The stearoxypropyl alcohol is then reacted with trimethylamine in the presence of hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and quaternization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Stearoxypropyltrimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis: This reaction can occur in the presence of strong acids or bases, leading to the breakdown of the ester linkage.
Major Products Formed:
Substitution Reactions: The products typically include substituted ammonium compounds.
Hydrolysis: The major products are stearic acid and trimethylamine.
Scientific Research Applications
Stearoxypropyltrimonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility.
Industry: Commonly used in personal care products (e.g., shampoos, conditioners) for its conditioning properties, and in textile manufacturing for its antistatic and softening effects
Mechanism of Action
The primary mechanism of action of stearoxypropyltrimonium chloride is its ability to reduce static electricity and improve the texture of materials. The quaternary ammonium group interacts with negatively charged surfaces, neutralizing static charges and providing a conditioning effect. This interaction also helps in the emulsification of oils and other hydrophobic substances, enhancing the stability and texture of formulations .
Comparison with Similar Compounds
- Steartrimonium chloride
- Behentrimonium chloride
- Cetrimonium chloride
Comparison: Stearoxypropyltrimonium chloride is unique due to its specific ester linkage, which imparts superior conditioning and emulsifying properties compared to other quaternary ammonium compounds. It is particularly effective in reducing static electricity and improving the texture of hair and fabrics, making it a preferred choice in personal care and textile applications .
Properties
IUPAC Name |
trimethyl(3-octadecoxypropyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25(2,3)4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGAJHYFGBHHRR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177878 | |
Record name | Stearoxypropyltrimonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-71-4 | |
Record name | Stearoxypropyltrimonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23328-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearoxypropyltrimonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearoxypropyltrimonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-Trimethyl-3-(octadecyloxy)propan-1-ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEAROXYPROPYLTRIMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC1M3R2X4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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